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molecular formula C6H9N3O2 B3290639 4-nitro-1-(propan-2-yl)-1H-imidazole CAS No. 866251-86-7

4-nitro-1-(propan-2-yl)-1H-imidazole

Cat. No. B3290639
M. Wt: 155.15 g/mol
InChI Key: LXGQVQUYSTYSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534792B2

Procedure details

A mixture of 4-nitro-1H-imidazole (1.0 gm, 8.8 mmole), 2-bromopropane (1.1 gm, 8.8 mmole), potassium carbonate (1.8 gm, 13 mmole) and tetrabutylammonium iodide (0.10 gm, 0.27 mmole) in dry acetonitrile (10 mL) was heated at reflux for 7 hr. After cooling to room temperature, the reaction was filtered and the solvents removed from the filtrate. The residue was chromatographed (silica gel column, gradient elution with mixtures of dichloromethane containing 0 to 50% ethyl acetate) to afford the product as a solid (0.52 gm, 39% yield). HPLC retention time=1.12 min; MS (M+H)+=155, 1H NMR (500 MHz, CD3OD.) δ 1.56 (d, J=6.71 Hz, 6H) 4.53-4.61 (m, 1H) 7.85 (s, 1H) 8.27 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]=[CH:6][NH:7][CH:8]=1)([O-:3])=[O:2].Br[CH:10]([CH3:12])[CH3:11].C(=O)([O-])[O-].[K+].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(#N)C>[CH:10]([N:7]1[CH:8]=[C:4]([N+:1]([O-:3])=[O:2])[N:5]=[CH:6]1)([CH3:12])[CH3:11] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N=CNC1
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC(C)C
Name
Quantity
1.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.1 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 hr
Duration
7 h
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed from the filtrate
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed
WASH
Type
WASH
Details
(silica gel column, gradient elution with mixtures of dichloromethane containing 0 to 50% ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C=NC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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